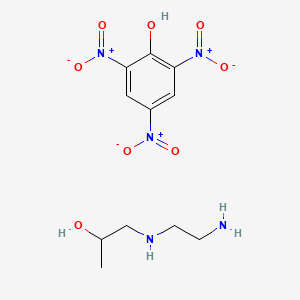
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethylamino)propan-2-ol;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: 1-(2-aminoethylamino)propan-2-ol and 2,4,6-trinitrophenol. The former is an organic compound with the molecular formula C5H14N2O, known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethylamino)propan-2-ol can be synthesized through the reaction of ethylenediamine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of 1-(2-aminoethylamino)propan-2-ol involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield . The process is optimized for cost-effectiveness and environmental sustainability.
The industrial production of 2,4,6-trinitrophenol involves multi-stage nitration processes with stringent safety measures due to the explosive nature of the compound . The final product is purified through recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
2,4,6-Trinitrophenol primarily undergoes reduction reactions due to the presence of nitro groups . It can be reduced to form aminophenols using reducing agents such as tin and hydrochloric acid.
Major Products Formed: The major products formed from the reactions of 1-(2-aminoethylamino)propan-2-ol include N-substituted derivatives and oxidized products . For 2,4,6-trinitrophenol, the major products include various aminophenol derivatives .
Scientific Research Applications
1-(2-Aminoethylamino)propan-2-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as a building block in organic synthesis . It is also employed in the production of surfactants and corrosion inhibitors.
2,4,6-Trinitrophenol has applications in the field of explosives, dyes, and as a reagent in chemical analysis . It is used in the preparation of picrate salts, which are employed in various analytical techniques.
Mechanism of Action
The mechanism of action of 1-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors . It acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, making it a powerful explosive . It also acts as a proton donor in acid-base reactions, contributing to its reactivity in chemical analysis.
Comparison with Similar Compounds
Similar compounds to 1-(2-aminoethylamino)propan-2-ol include ethylenediamine and propanolamines, which share similar chemical properties and applications . 1-(2-aminoethylamino)propan-2-ol is unique due to its specific combination of functional groups, making it more versatile in certain reactions.
Similar compounds to 2,4,6-trinitrophenol include 2,4-dinitrophenol and 2,6-dinitrophenol, which also possess nitro groups and exhibit similar reactivity . 2,4,6-trinitrophenol is more explosive due to the presence of three nitro groups, making it more potent in explosive applications.
Properties
CAS No. |
25384-30-9 |
|---|---|
Molecular Formula |
C11H17N5O8 |
Molecular Weight |
347.28 g/mol |
IUPAC Name |
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H14N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5(8)4-7-3-2-6/h1-2,10H;5,7-8H,2-4,6H2,1H3 |
InChI Key |
ZGWZBUPIURAOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















